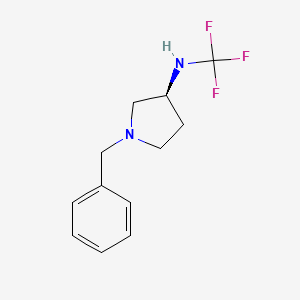
(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine
Description
(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H15F3N2 |
|---|---|
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
(3S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)16-11-6-7-17(9-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 |
Clé InChI |
AKBIYCYPMJGIDW-NSHDSACASA-N |
SMILES isomérique |
C1CN(C[C@H]1NC(F)(F)F)CC2=CC=CC=C2 |
SMILES canonique |
C1CN(CC1NC(F)(F)F)CC2=CC=CC=C2 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of chiral amine-derived iridacycle complexes to catalyze the borrowing hydrogen annulation, providing chiral N-heterocycles directly from simple racemic diols and primary amines . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst to yield various pyrrolidines .
Industrial Production Methods
Industrial production of (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale catalytic processes using readily available starting materials and efficient catalysts. The use of cerium and nickel catalysts enables the use of free alcohols as carbon pronucleophiles in selective cross-couplings with aromatic halides . This method offers operational simplicity and robustness, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives with altered substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidines with various functional groups. These products can be further utilized in the synthesis of complex molecules with potential biological activities.
Applications De Recherche Scientifique
(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of scientific research applications:
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: It is utilized in the development of agrochemicals and materials with specialized properties.
Mécanisme D'action
The mechanism of action of (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activities. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-2-amine
- (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-4-amine
- (S)-1-benzyl-N-(difluoromethyl)pyrrolidin-3-amine
Uniqueness
(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the specific positioning of the trifluoromethyl group at the 3-position of the pyrrolidine ring. This positioning influences the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds with different substitution patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


